

# A Comparative Meta-Analysis of Combretastatin A4-Phosphate (CA4P) Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025



Combretastatin A4-Phosphate (**CA4P**), a tubulin-binding vascular disrupting agent (VDA), has been the subject of numerous clinical investigations for the treatment of various solid tumors. This guide provides a meta-summary of key findings from several clinical trials to offer researchers, scientists, and drug development professionals a comparative overview of **CA4P**'s efficacy, safety, and mechanism of action. The data presented is synthesized from published phase I and II clinical trial results.

## **Efficacy of CA4P in Clinical Trials**

The efficacy of **CA4P** has been evaluated as both a monotherapy and in combination with other anticancer agents across different cancer types. The following tables summarize key efficacy outcomes from notable clinical trials.

Table 1: CA4P Monotherapy Efficacy



| Cancer Type                                    | Phase | Dose           | Key Efficacy<br>Results                                                                                                       | Reference |
|------------------------------------------------|-------|----------------|-------------------------------------------------------------------------------------------------------------------------------|-----------|
| Advanced Solid<br>Tumors                       | 1     | 6 - 75 mg/m²   | 1 partial response in a patient with metastatic soft tissue sarcoma; 14 patients with stable disease for at least two cycles. | [1]       |
| Advanced<br>Cancer                             | I     | 52 or 68 mg/m² | 1 patient at 68 mg/m² showed improvement in liver metastases of adrenocortical carcinoma.                                     | [2]       |
| Advanced<br>Anaplastic<br>Thyroid<br>Carcinoma | II    | 45 mg/m²       | No objective responses; 6 patients had stable disease. Median progression-free survival (PFS) was 7.4 weeks.                  | [3]       |

Table 2: CA4P Combination Therapy Efficacy



| Cancer Type                                      | Phase | Combination<br>Regimen                                                     | ,                                                                                             |     |
|--------------------------------------------------|-------|----------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------|-----|
| Advanced<br>Cancer                               | I     | CA4P (45, 54, or<br>63 mg/m²) +<br>Bevacizumab (10<br>mg/kg)               | Statistically significant reductions in tumor perfusion and vascular permeability.            | [4] |
| Non-Small Cell<br>Lung Cancer<br>(Stage IIIb/IV) | II    | CA4P (60<br>mg/m²) +<br>Carboplatin/Pacli<br>taxel (CP) and<br>Bevacizumab | Increased response rate (50% vs 32%) but no significant survival benefit compared to control. | [5] |
| Recurrent Platinum- Resistant Ovarian Cancer     | II    | CA4P +<br>Bevacizumab                                                      | Near 3-month<br>benefit in median<br>PFS (7.3 vs 4.8<br>months).                              | [5] |

## Safety and Tolerability Profile of CA4P

The safety of **CA4P** has been extensively studied, with a generally manageable side-effect profile. Cardiovascular effects are a notable consideration.

Table 3: Common Adverse Events and Dose-Limiting Toxicities (DLTs)



| Trial Phase | Dose Range       | Most<br>Common<br>Adverse<br>Events                                                                                   | Dose-<br>Limiting<br>Toxicities                                                                                    | Maximum<br>Tolerated<br>Dose (MTD)                                              | Reference |
|-------------|------------------|-----------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------|-----------|
| I           | 6 - 75 mg/m²     | Hypotension, ataxia, dyspnea, nausea/vomiting, headache, transient sensory neuropathy, tumor pain.                    | Severe tumor pain, syncope, dyspnea, hypoxia.                                                                      | 52-65 mg/m²<br>(daily for 5<br>days)                                            | [1]       |
| I           | 20 - 85<br>mg/m² | Headache, dizziness, tumor- induced pain, vascular vagal excitation, vomiting.                                        | Not specified,<br>but 95% of<br>AEs were<br>mild (grades<br>0-II).                                                 | 65 mg/m²                                                                        | [6]       |
| I           | 5 - 114<br>mg/m² | Tumor pain, lymphopenia, fatigue, anemia, diarrhea, hypertension, hypotension, vomiting, visual disturbance, dyspnea. | Reversible ataxia (114 mg/m²), vasovagal syncope and motor neuropathy (88 mg/m²), fatal bowel ischemia (52 mg/m²). | Not explicitly<br>defined, but<br>52 or 68<br>mg/m² were<br>well-<br>tolerated. | [2]       |



An acute, transient increase in blood pressure is a common cardiovascular effect of **CA4P**, typically occurring within the first few hours after infusion and resolving shortly after.[5] Careful patient monitoring and blood pressure management are recommended.[5]

## **Mechanism of Action: Signaling Pathway**

**CA4P** is a water-soluble prodrug that is rapidly converted to its active form, combretastatin A4 (CA4).[7][8] CA4 acts as a potent inhibitor of tubulin polymerization, leading to the disruption of the microtubule cytoskeleton in endothelial cells.[8][9][10] This disruption triggers a cascade of events that selectively targets tumor vasculature.

The primary mechanism involves the interference with the vascular endothelial-cadherin (VE-cadherin) signaling pathway.[9] Disruption of VE-cadherin leads to increased endothelial cell permeability, collapse of tumor neovessels, and subsequent tumor necrosis.[9]









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Phase I trial of the antivascular agent combretastatin A4 phosphate on a 5-day schedule to patients with cancer: magnetic resonance imaging evidence for altered tumor blood flow PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I clinical trial of weekly combretastatin A4 phosphate: clinical and pharmacokinetic results PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Clinical trial experience with CA4P anticancer therapy: focus on efficacy, cardiovascular adverse events, and hypertension management PMC [pmc.ncbi.nlm.nih.gov]
- 6. A phase I clinical trial assessing the safety and tolerability of combretastatin A4 phosphate injections PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combretastatin A4 phosphate PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combretastatin A4 phosphate: background and current clinical status PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Meta-Analysis of Combretastatin A4-Phosphate (CA4P) Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1210507#meta-analysis-of-ca4p-clinical-trial-results]

#### Disclaimer & Data Validity:







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com